PI3K/mTOR Inhibitor-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K/mTOR Inhibitor-13 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is often associated with various cancers and other diseases, making this compound a significant compound in therapeutic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-13 typically involves multi-step organic synthesis. One common route includes the coupling of a quinoline derivative with a sulfonamide group. For example, a three-neck round bottom flask is used to combine 3-amidoquinoline with commercially available 2,4-difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide in the presence of a palladium catalyst and potassium carbonate in a dioxane/water mixture .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing continuous flow chemistry techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
PI3K/mTOR Inhibitor-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the quinoline or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
PI3K/mTOR Inhibitor-13 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathways and their role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell growth, proliferation, and survival.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with dysregulated PI3K/mTOR pathways. .
Mechanism of Action
PI3K/mTOR Inhibitor-13 exerts its effects by simultaneously inhibiting the PI3K and mTOR pathways. It binds to the active sites of both PI3K and mTOR, preventing their activation and subsequent signaling. This inhibition leads to reduced cell growth, proliferation, and survival. The compound specifically targets the ATP-binding sites of both enzymes, making it highly effective in blocking the signaling cascade .
Comparison with Similar Compounds
Similar Compounds
VS-5584: A dual PI3K/mTOR inhibitor with similar activity across all class I PI3K subtypes and mTOR.
GDC-0077: A PI3Kα isoform-specific inhibitor undergoing clinical trials.
Alpelisib: The first PI3K inhibitor approved by the FDA for breast cancer treatment.
Uniqueness
PI3K/mTOR Inhibitor-13 is unique due to its dual inhibition mechanism, targeting both PI3K and mTOR pathways simultaneously. This dual targeting enhances its therapeutic potential by effectively blocking the entire signaling cascade, which is often dysregulated in cancers. Additionally, its ability to overcome drug resistance makes it a promising candidate in cancer therapy .
Properties
Molecular Formula |
C20H13F2N5O3S |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C20H13F2N5O3S/c1-30-20-17(26-31(28,29)19-3-2-15(21)8-16(19)22)6-13(10-24-20)12-4-5-27-18(7-12)14(9-23)11-25-27/h2-8,10-11,26H,1H3 |
InChI Key |
JJRDGXZJOWUQHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=NN3C=C2)C#N)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.